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molecular formula C3H4Br2O B130432 2-Bromopropionyl bromide CAS No. 563-76-8

2-Bromopropionyl bromide

Cat. No. B130432
M. Wt: 215.87 g/mol
InChI Key: ILLHORFDXDLILE-UHFFFAOYSA-N
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Patent
US04764512

Procedure details

2-Bromopropionyl bromide (71.02 g) is added dropwise to a stirred mixture of 3,4-dihydro-3-methyl-2(1H)quinazolinone (26.75 g) and anhydrous aluminum chloride (54.98 g) in carbon disulfide (350 ml). The reaction mixture is stirred under reflux for 5 hrs., the carbon disulfide decanted, and the residue treated with HCl (6N). The resulting solid is filtered, and washed with water and dried in vacuo to obtain 6-(2-bromopropionyl)-3,4,dihydro-3-methyl-2(1H)-quinazolinone which is used in the next step.
Quantity
71.02 g
Type
reactant
Reaction Step One
Quantity
26.75 g
Type
reactant
Reaction Step One
Quantity
54.98 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([CH3:6])[C:3](Br)=[O:4].[CH3:7][N:8]1[CH2:17][C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[NH:10][C:9]1=[O:18].[Cl-].[Al+3].[Cl-].[Cl-]>C(=S)=S>[Br:1][CH:2]([CH3:6])[C:3]([C:14]1[CH:15]=[C:16]2[C:11](=[CH:12][CH:13]=1)[NH:10][C:9](=[O:18])[N:8]([CH3:7])[CH2:17]2)=[O:4] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
71.02 g
Type
reactant
Smiles
BrC(C(=O)Br)C
Name
Quantity
26.75 g
Type
reactant
Smiles
CN1C(NC2=CC=CC=C2C1)=O
Name
Quantity
54.98 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
350 mL
Type
solvent
Smiles
C(=S)=S

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hrs
Duration
5 h
CUSTOM
Type
CUSTOM
Details
, the carbon disulfide decanted
ADDITION
Type
ADDITION
Details
the residue treated with HCl (6N)
FILTRATION
Type
FILTRATION
Details
The resulting solid is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC(C(=O)C=1C=C2CN(C(NC2=CC1)=O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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